molecular formula C29H24N2O7 B11502068 N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11502068
M. Wt: 512.5 g/mol
InChI Key: NGIWCACBACJACX-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a phthalimide moiety, and a dimethoxyphenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the dimethoxyphenyl group, and the coupling with the phthalimide moiety. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Coupling with Phthalimide Moiety: This can be done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C29H24N2O7

Molecular Weight

512.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C29H24N2O7/c1-36-17-13-14-22(37-2)21(16-17)26(33)27-25(20-10-5-6-11-23(20)38-27)30-24(32)12-7-15-31-28(34)18-8-3-4-9-19(18)29(31)35/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,30,32)

InChI Key

NGIWCACBACJACX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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